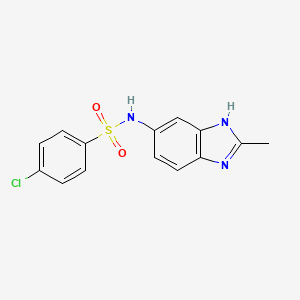

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide

Description

4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole moiety linked to a 4-chlorobenzenesulfonamide group. Benzimidazole-based sulfonamides are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structure combines a sulfonamide pharmacophore with a substituted benzimidazole, which may influence solubility, binding affinity, and metabolic stability. Below, we compare its structural features, synthetic routes, and physicochemical properties with closely related analogs.

Properties

IUPAC Name |

4-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXBPQQEYHYACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with appropriate reagents to form the benzimidazole core, followed by sulfonation and chlorination reactions. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group, followed by chlorination to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfinic and sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include sulfinic acids, sulfonic acids, amine derivatives, and various substituted benzimidazole derivatives .

Scientific Research Applications

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Investigated for its potential anticancer activity, particularly in inducing apoptosis in cancer cells

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein function.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

The sulfonamide nitrogen in the target compound is substituted with a 2-methyl-1H-benzimidazol-6-yl group. This contrasts with analogs such as:

Key Observations :

Benzimidazole Ring Modifications

The 2-methyl substitution on the benzimidazole distinguishes the target compound from analogs like:

- 2-n-Butyl-5/6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole (): Contains a bulky n-butyl substituent and a sulfonyl group, which may sterically hinder enzyme interactions.

- 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide (): Incorporates methoxy and dimethyl groups, altering electronic properties and solubility.

Physicochemical and Spectroscopic Data

Table 1: Comparative Spectroscopic Data

Table 2: Structural and Substituent Effects

Discussion of Key Findings

- Hydrogen Bonding : The target compound’s NH groups (IR: 3333–3414 cm⁻¹) suggest strong hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors .

- Regiochemical Challenges : Unlike the target compound, analogs such as those in exhibit isomerism during synthesis, complicating purification .

Biological Activity

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the benzimidazole ring enhances its interaction with biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of benzenesulfonamide, including 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide. The following table summarizes key findings from relevant studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide | HeLa | 6–7 | Induction of apoptosis via caspase activation |

| Derivative 11 | HCT-116 | 8–10 | Cell cycle arrest in G2/M phase |

| Derivative 12 | MCF-7 | 5–8 | Increased early apoptotic population |

The anticancer effects of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide are primarily attributed to:

- Induction of Apoptosis : Studies indicate that the compound significantly increases the early apoptotic population in cancer cells, particularly HeLa cells. This effect is dose-dependent, with notable increases observed at concentrations as low as 5 μM .

- Caspase Activation : The activation of caspases is a hallmark of apoptosis. The compound has been shown to induce caspase activity, leading to programmed cell death in cancerous cells .

- Cell Cycle Distribution : Treatment with this compound results in an increased percentage of cells in the sub-G1 phase and G2/M arrest, indicating its ability to disrupt normal cell cycle progression and promote apoptosis .

Case Studies

A series of case studies have highlighted the effectiveness of this compound and its derivatives:

- HeLa Cells : In vitro studies demonstrated that treatment with 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide led to significant cytotoxicity against HeLa cells (IC50 = 6–7 μM). The mechanism was linked to apoptosis induction through caspase activation and cell cycle disruption .

- Comparative Analysis : When compared to non-tumor cell lines (e.g., HaCaT), the compound exhibited selective cytotoxicity, showing about three times less toxicity towards non-cancerous cells (IC50 = 18–20 μM), indicating a potential therapeutic index favorable for cancer treatment .

Metabolic Stability

The metabolic stability of the compound has been assessed, revealing half-life values ranging from 9.1 to 20.3 minutes in human liver microsomes. This suggests that while the compound is metabolically active, it may undergo oxidation to form sulfenic and sulfinic acid metabolites, which could influence its biological activity and therapeutic efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide?

Answer:

Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or sodium hydroxide is often used to deprotonate intermediates, facilitating sulfonamide bond formation .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product minimization .

- Purification : Column chromatography or recrystallization in ethanol improves yield and purity (>90%) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., chloro and benzimidazole groups) and confirm sulfonamide linkage .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in related benzimidazole sulfonamides (e.g., bond angles of 109.5° for tetrahedral sulfur) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 376.0521 for CHClNOS) .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error approaches .

- AI-Driven Simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize parameters (e.g., solvent polarity effects on activation energy) .

- Data Feedback Loops : Experimental results refine computational models, accelerating discovery of novel derivatives (e.g., morpholine-substituted analogs) .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:

- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity in vs. dichloromethane in ) to identify yield-limiting factors .

- Reproducibility Protocols : Standardize purification methods (e.g., gradient elution in chromatography) to mitigate variability .

- Controlled Replicates : Conduct triplicate experiments under identical conditions to assess statistical significance of yield discrepancies .

Advanced: What methodologies are used to establish structure-activity relationships (SARs) for this compound?

Answer:

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) to correlate substituent effects (e.g., chloro vs. fluoro) with IC values .

- Molecular Docking : Software like AutoDock Vina predicts binding affinities; benzimidazole rings show π-π stacking with hydrophobic enzyme pockets .

- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond donor) for biological activity .

Advanced: How can factorial design improve experimental workflows for this compound?

Answer:

- Variable Screening : Use 2 factorial designs to test temperature, solvent, and catalyst interactions. For example, highlights how varying DMF concentration (60–100%) impacts yield .

- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., reaction time and temperature) to maximize yield while minimizing side products .

- Sensitivity Analysis : Rank factors by impact (e.g., solvent choice contributes 40% to yield variance) to prioritize optimization efforts .

Advanced: What strategies address challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing batch inconsistencies observed in traditional setups .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, ensuring reproducibility at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.